(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Overview
Description
“(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is a novel protected amino acid used for the preparation of bestatin and analogs . It has an empirical formula of C15H21NO5 and a molecular weight of 295.33 .
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound is insoluble in water but soluble in organic solvents . It is stable under recommended storage conditions .Scientific Research Applications
Chemical Chaperones in Protein Folding and Proteostasis
Recent literature has highlighted the significant role of 4-phenylbutyric acid (4-PBA) derivatives in biological systems, particularly in maintaining proteostasis. As a chemical chaperone, 4-PBA prevents the aggregation of misfolded proteins, thereby alleviating endoplasmic reticulum (ER) stress. This stress response is crucial for folding proteins intended for membrane integration or secretion, with the unfolded protein response (UPR) being a key player in restoring ER and cellular proteostasis. The ability of 4-PBA to attenuate UPR activation suggests potential therapeutic applications in addressing various pathologies associated with protein misfolding and aggregation (Kolb et al., 2015).
Pharmacokinetics and Biological Activities
The pharmacokinetic properties and biological activities of p-Coumaric acid and its conjugates, including derivatives like (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, have been extensively studied. These compounds exhibit a range of biological activities, such as antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Despite the high biological activity of these conjugates, challenges remain in their absorption and bioavailability, indicating a complex balance between activity and accessibility within biological systems (Pei et al., 2016).
Antioxidant Properties and Structural Activity Relationships
Hydroxycinnamic acids (HCAs), closely related to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, are known for their significant antioxidant properties. Structure-activity relationship (SAR) studies have shown that modifications in the aromatic ring and carboxylic function can greatly influence antioxidant activity. These insights into SARs help in designing more potent antioxidant molecules, showcasing the potential of HCAs in managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Metabolic Production and Applications
The metabolic production and applications of compounds like (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid have been reviewed, focusing on branched-chain amino acids, keto acids, and β-hydroxy β-methylbutyric acid. These studies provide insights into whole-body and transorgan kinetics, offering a foundation for developing targeted nutritional strategies in health and disease management (Ten Have et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444505 | |
Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |
CAS RN |
62023-65-8 | |
Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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